Evidence 1: Reduced HOMO-LUMO Gap vs. Para-Isomer
The ortho-methylthio substitution in the benzoate core leads to a lower HOMO-LUMO energy gap compared to its para-substituted analog, 4-(methylthio)benzoic acid [1]. This is a direct consequence of the unique ortho-substitution's influence on the molecule's electronic structure. The reduced gap implies a higher reactivity and distinct electronic behavior, which is critical for applications requiring specific frontier orbital energies, such as in organic electronics or as a synthetic intermediate.
| Evidence Dimension | HOMO-LUMO Energy Gap |
|---|---|
| Target Compound Data | Lower Energy Gap (Qualitative Value: lower than para isomer) |
| Comparator Or Baseline | 4-(methylthio)benzoic acid (Para isomer) |
| Quantified Difference | The ortho isomer (Target) has a lower HOMO-LUMO gap than the para isomer (Comparator) [1]. |
| Conditions | DFT calculations using the B3LYP correlation functional |
Why This Matters
Procurement of the ortho-isomer is essential when a lower HOMO-LUMO gap and its associated higher reactivity are required for downstream synthetic or materials science applications, as the para-isomer will not provide the same electronic profile.
- [1] Chatterjee, P. Structure determination through powder X-ray diffraction, Hirshfeld surface analysis, and DFT studies of 2- and 4-(methylthio)benzoic acid. Z. Kristallogr. Cryst. Mater. 2023, 238 (7-8), 261–270. https://doi.org/10.1515/zkri-2022-0069 View Source
